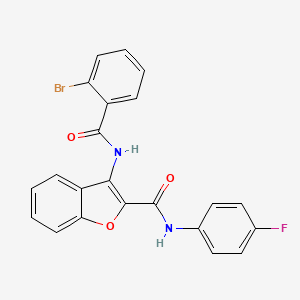

3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of Amido Group: The amido group can be introduced via amide bond formation using reagents like carbodiimides or coupling agents.

Bromination and Fluorination: The bromine and fluorine atoms can be introduced through halogenation reactions using brominating and fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially altering the benzofuran ring or the amido group.

Reduction: Reduction reactions could target the carbonyl group in the amide, leading to the formation of amines.

Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Neuroprotective Effects

Research has indicated that benzofuran derivatives exhibit neuroprotective properties. For example, related compounds have shown efficacy in protecting against NMDA-induced excitotoxicity, a common pathway in neurodegenerative diseases. This suggests that 3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide may also provide similar protective effects, potentially making it a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders .

2. Antioxidant Activity

Benzofuran derivatives are known for their antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for neuroprotection and may help reduce cell damage caused by free radicals . The compound's structure allows it to interact with various molecular targets, enhancing its potential as an antioxidant agent.

3. Antitumor Activity

Studies have demonstrated that benzofuran derivatives can inhibit the proliferation of tumor cells. The mechanism involves competing with ATP-binding sites on kinases, leading to reduced signaling through pathways that promote cell growth and survival. This property positions this compound as a potential therapeutic agent in cancer treatment .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Neuroprotective Activity Study : A study synthesized various benzofuran derivatives and evaluated their neuroprotective effects using primary cultured rat cortical neuronal cells. Among them, compounds exhibiting significant protection against NMDA-induced excitotoxicity were identified, suggesting the potential of similar structures for neuroprotection .

- Antioxidant Evaluation : In vitro assays demonstrated that certain benzofuran derivatives could effectively scavenge free radicals and reduce oxidative stress markers in neuronal cells. This reinforces the idea that this compound could be beneficial in oxidative stress-related diseases .

Summary Table of Applications

Mécanisme D'action

The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would need to be elucidated through experimental studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-chlorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

- 3-(2-bromobenzamido)-N-(4-methylphenyl)benzofuran-2-carboxamide

Uniqueness

The uniqueness of 3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to its analogs.

Activité Biologique

Introduction

The compound 3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a derivative of benzofuran that has garnered attention due to its potential biological activities, particularly in neuroprotection and antioxidant effects. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{17}H_{14}BrF N_{2}O_{3}

- Molecular Weight : 395.20 g/mol

- IUPAC Name : this compound

This compound features a benzofuran backbone, which is known for its diverse biological activities, including antioxidant and neuroprotective properties.

Biological Activity

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of benzofuran derivatives, including the compound . A study synthesized a series of benzofuran-2-carboxamide derivatives and evaluated their neuroprotective activities against NMDA-induced excitotoxicity in primary cultured rat cortical neuronal cells. Among these, compounds with specific substitutions exhibited significant protective effects, suggesting that structural modifications can enhance neuroprotection .

Key Findings:

- Compound Efficacy : In vitro tests indicated that certain derivatives demonstrated protection against neuronal damage at concentrations as low as 30 μM.

- Mechanism of Action : The neuroprotective mechanism appears to involve the inhibition of excitotoxic pathways and reactive oxygen species (ROS) scavenging.

Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is another critical aspect of their biological activity. The ability to scavenge free radicals and inhibit lipid peroxidation is essential for protecting neuronal cells from oxidative stress.

Experimental Results:

- Compounds were tested using the DPPH radical scavenging assay, where several derivatives showed significant antioxidant activity, comparable to established antioxidants .

- The structure-activity relationship (SAR) analysis revealed that specific functional groups enhance the antioxidant properties of these compounds.

Case Studies

- Neuroprotection Against Excitotoxicity

- Imaging Probes for Neurodegenerative Diseases

Summary Table of Biological Activities

| Biological Activity | Mechanism of Action | Efficacy Level |

|---|---|---|

| Neuroprotection | Inhibition of NMDA receptor-mediated excitotoxicity | Significant at 30 μM |

| Antioxidant Activity | Scavenging free radicals and inhibiting lipid peroxidation | Comparable to known antioxidants |

| Imaging for Prion Diseases | Binding to prion aggregates | High affinity (Kd = 22.6 - 47.7 nM) |

The compound This compound exhibits promising biological activities, particularly in neuroprotection and antioxidant defense mechanisms. Its structural characteristics play a crucial role in determining its efficacy against excitotoxicity and oxidative stress. Further research is warranted to explore its therapeutic potential in treating neurodegenerative diseases and other conditions associated with oxidative damage.

Propriétés

IUPAC Name |

3-[(2-bromobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrFN2O3/c23-17-7-3-1-5-15(17)21(27)26-19-16-6-2-4-8-18(16)29-20(19)22(28)25-14-11-9-13(24)10-12-14/h1-12H,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHMYUCPTQLVDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.